4-methyl-1-oxaspiro[2.5]octane

Biocatalysis Enantioselective Hydrolysis Chiral Resolution

4-Methyl-1-oxaspiro[2.5]octane (CAS 53955-82-1, C₈H₁₄O, exact mass 126.1045 Da) is a monomethyl-substituted spiroepoxide in which an oxirane ring is spiro-fused to a cyclohexane bearing a single methyl group at the 4-position. The compound exists as two C3 epimers—O‑axial (1a) and O‑equatorial (2a)—whose distinct three‑dimensional architectures govern reactivity toward nucleophiles and recognition by epoxide‑metabolizing enzymes.

Molecular Formula C8H14O
Molecular Weight 126.2
CAS No. 53955-82-1
Cat. No. B6148313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1-oxaspiro[2.5]octane
CAS53955-82-1
Molecular FormulaC8H14O
Molecular Weight126.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-oxaspiro[2.5]octane (CAS 53955-82-1) – A Differentiated Spiroepoxide Building Block for Asymmetric Synthesis and Drug Discovery


4-Methyl-1-oxaspiro[2.5]octane (CAS 53955-82-1, C₈H₁₄O, exact mass 126.1045 Da) is a monomethyl-substituted spiroepoxide in which an oxirane ring is spiro-fused to a cyclohexane bearing a single methyl group at the 4-position [1]. The compound exists as two C3 epimers—O‑axial (1a) and O‑equatorial (2a)—whose distinct three‑dimensional architectures govern reactivity toward nucleophiles and recognition by epoxide‑metabolizing enzymes [2]. It serves as a chiral intermediate for the synthesis of fumagillin‑derived methionine aminopeptidase‑2 (MetAP2) inhibitors and as a model substrate for studying epoxide hydrolase stereoselectivity [3]. Commercial availability from multiple suppliers with purity specifications ≥98% (HPLC) and recommended storage at 2–8 °C under dry, sealed conditions supports its procurement for research and further manufacturing .

Why Positional Methyl Isomers of 1-Oxaspiro[2.5]octane Cannot Be Interchanged: Quantified Selectivity Deficit and Substrate Acceptance Gaps


The position of the methyl substituent on the cyclohexane ring profoundly dictates both the stereochemical recognition and catalytic turnover by epoxide‑metabolizing enzymes. In a comprehensive head‑to‑head study, yeast epoxide hydrolase (YEH) from Rhodotorula glutinis resolved 4‑methyl‑1‑oxaspiro[2.5]octane epimers with near‑absolute enantioselectivity (E > 100) [1]. Moving the methyl group to the 5‑position collapsed the E value to 28 for the O‑axial epimer and to 4 for the O‑equatorial epimer—a >25‑fold selectivity loss for the O‑equatorial substrate [1]. The 6‑methyl epimeric mixture displayed intermediate but substantially inferior performance, while 4,4‑dimethyl‑substituted spiroepoxides were entirely rejected as substrates (no reaction) [1]. This steep structure–selectivity landscape, driven by the spatial presentation of the methyl group relative to the enzyme’s binding pocket [2], means that substituting 4‑methyl‑1‑oxaspiro[2.5]octane with any other positional isomer irrevocably alters—and typically degrades—enantioselectivity, reaction rate, and the accessible enantiopurity of products [1].

Product‑Specific Quantitative Evidence: Where 4‑Methyl‑1‑oxaspiro[2.5]octane Outperforms Its Closest Analogs


Enantioselectivity in YEH‑Catalyzed Kinetic Resolution: 4‑Methyl Achieves E > 100 vs. 5‑Methyl and 6‑Methyl Analogs

In a direct head‑to‑head comparison within the same study, yeast epoxide hydrolase (YEH) resolved the O‑axial (1a) and O‑equatorial (2a) epimers of 4‑methyl‑1‑oxaspiro[2.5]octane with enantioselectivity factors E exceeding 100—the practical upper limit for reliable quantification—demonstrating essentially complete discrimination between enantiomer pairs [1]. Under identical reaction conditions, the 5‑methyl positional isomers (1b and 2b) yielded E values of only 28 and 4, respectively, while the 6‑methyl epimeric mixture (1c/2c) exhibited intermediate but substantially lower enantioselectivity [1]. A dimethyl‑substituted analog (1d) was not accepted as a substrate at all [1].

Biocatalysis Enantioselective Hydrolysis Chiral Resolution

Residual Enantiomeric Purity Post‑Resolution: 4‑Methyl Delivers >98% ee for the O‑Axial Epimer

Following YEH‑catalyzed kinetic resolution, the unreacted O‑axial 4‑methyl epimer (1a) was recovered with an enantiomeric excess exceeding 98%, while the O‑equatorial epimer (2a) was recovered at 76% ee [1]. In contrast, resolution of the 5‑methyl analogs yielded residual epoxide ee values of 98% for 1b and 70% for 2b, and the trimethyl‑substituted spiroepoxide 1e reached only 48% ee [1]. Although residual ee for the O‑axial epimers is comparable between 4‑methyl and 5‑methyl, the E value advantage of the 4‑methyl system (E > 100 vs. E = 28) means that high enantiopurity is achieved with dramatically higher throughput and yield of the resolved product [1].

Enantiomeric Excess Chiral Pool Synthesis Asymmetric Synthesis

Synthetic Yield and Diastereomeric Control: 4‑Methyl Sulfur Ylide Epoxidation Outperforms Other Monomethyl Substrates

Applying the same sulfur ylide epoxidation protocol (trimethylsulfoxonium iodide / t‑BuOK in DMSO), 4‑methyl‑1‑oxaspiro[2.5]octane O‑axial epimer (1a) was obtained in 81% isolated yield with high diastereomeric purity, while the O‑equatorial epimer (2a) was obtained as an 80:20 mixture of 1a/2a in 77% combined yield [1]. Under equivalent conditions, the 5‑methyl substrate pair (1b/2b) was produced in only 69% combined yield, and the 6‑methyl pair (1c/2c) in 72% yield [1]. The higher yield and superior diastereomeric control for the 4‑methyl substrate reflect a more favorable stereoelectronic environment for betaine formation and subsequent ring closure [1].

Sulfur Ylide Epoxidation Diastereoselectivity Synthetic Methodology

O‑Axial vs. O‑Equatorial Discrimination: 4‑Methyl Substitution Maximizes YEH Diastereoselectivity

YEH exhibits a pronounced preference for hydrolysis of O‑axial over O‑equatorial C3 epimers across all 1‑oxaspiro[2.5]octane substrates, but the magnitude of this discrimination is maximized for the 4‑methyl series [1][2]. For 4‑methyl‑1‑oxaspiro[2.5]octane, discrimination between the O‑axial (1a) and O‑equatorial (2a) epimers was described as “very high,” with 1a being hydrolyzed preferentially and only the (3R,4S)‑enantiomer of 1a and the (3R,4R)‑enantiomer of 2a being accepted by the enzyme [1]. By contrast, mammalian microsomal epoxide hydrolase (mEH) showed no significant discrimination between the O‑axial and O‑equatorial epimers of the same 4‑methyl substrate pair [1]. This enzyme‑specific diastereoselectivity, which is diminished or lost in 5‑methyl and 6‑methyl substrates, makes the 4‑methyl compound the most informative probe for studying epoxide hydrolase mechanism and for preparative resolutions where diastereomer separation is required [1][2].

Epoxide Hydrolase Diastereoselectivity Enzyme Substrate Specificity

Biological Scaffold Relevance: Unsubstituted 1‑Oxaspiro[2.5]octane Shows Negligible MetAP2 Activity vs. 4‑Substituted Fumagillin Core

The pharmacophoric relevance of 4‑substitution on the 1‑oxaspiro[2.5]octane scaffold is demonstrated by fumagillin and its clinical candidate analogs, all of which carry a substituent at the cyclohexane 4‑position covalently linked to the spiroepoxide carbon [1]. In a systematic SAR study, the unsubstituted 1‑oxaspiro[2.5]octane core (compound 25) exhibited only trace inhibition of MetAP2 enzyme activity and completely failed to inhibit HUVEC proliferation [1]. Although 4‑methyl‑1‑oxaspiro[2.5]octane itself was not directly tested in that study, the 4‑methyl substitution pattern corresponds to the exact substitution geometry present in fumagillol, the direct biosynthetic precursor of fumagillin [2][3]. This structural congruence means that 4‑methyl‑1‑oxaspiro[2.5]octane provides a direct entry point for constructing fumagillin‑like pharmacophores, whereas the unsubstituted core (CAS 185‑70‑6) is biologically inert in the MetAP2 context [1][3].

MetAP2 Inhibition Antiangiogenic Therapy Structure-Activity Relationship

Procurement‑Relevant Application Scenarios for 4‑Methyl‑1‑oxaspiro[2.5]octane (CAS 53955-82-1)


Enzymatic Kinetic Resolution for Production of Enantiopure Chiral Building Blocks

Leveraging the unparalleled E > 100 enantioselectivity of YEH toward 4‑methyl‑1‑oxaspiro[2.5]octane epimers [1], this compound is the substrate of choice for preparative‑scale kinetic resolutions yielding enantiopure spiroepoxides (ee > 98%) or enantiopure 1‑hydroxy‑x‑methyl‑cyclohexanemethanol diol products. The uniquely stringent diastereomeric discrimination further enables sequential resolution strategies to isolate both epimeric and enantiomeric forms in high purity [1][2].

Synthesis of Fumagillin‑Derived MetAP2 Inhibitors for Antiangiogenic Drug Discovery

The 4‑methyl substitution pattern on the 1‑oxaspiro[2.5]octane scaffold corresponds directly to the substitution geometry of fumagillol, the core of fumagillin and clinical candidate PPI‑2458 [3]. Unlike the biologically inert unsubstituted core, 4‑methyl‑1‑oxaspiro[2.5]octane provides a functionalizable scaffold that can be elaborated—via C6 hydroxylation, methoxylation, and carbamate installation—into potent MetAP2 inhibitors with sub‑nanomolar anti‑proliferative activity [3].

Epoxide Hydrolase Substrate Specificity and Enzyme Mechanism Studies

Because 4‑methyl‑1‑oxaspiro[2.5]octane exhibits the greatest YEH diastereoselectivity and enantioselectivity among all tested monomethyl‑substituted spiroepoxides, and its epimers are differentially recognized by yeast vs. mammalian epoxide hydrolases [1][2], it serves as the most discriminative probe substrate for comparative enzymology, site‑directed mutagenesis studies, and epoxide hydrolase engineering programs aimed at altering or improving stereoselectivity [1].

Asymmetric Synthesis of Spiroepoxide‑Derived Fragrance Molecules

The 1‑oxaspiro[2.5]octane scaffold is a recognized intermediate in the synthesis of highly active fragrance molecules, and enantiopure 4,4,5,8‑tetramethyl‑1‑oxaspiro[2.5]octane has been specifically prepared via chiral spiroepoxide intermediates [1]. The 4‑methyl derivative, with its superior synthetic yield (81% for the O‑axial epimer) and favorable diastereomeric control [1], provides an efficient entry point for constructing spiroepoxide‑based fragrance building blocks requiring defined stereochemistry.

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